Product packaging for Imidazo[1,2-a]pyridine-3-carboxylic acid(Cat. No.:CAS No. 6200-60-8)

Imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B040317
CAS No.: 6200-60-8
M. Wt: 162.15 g/mol
InChI Key: DOGXPDFZEQXZDS-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carboxylic acid is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile and crucial building block for the synthesis of a wide array of biologically active molecules. Its core structure, the imidazopyridine moiety, is a common pharmacophore found in compounds exhibiting diverse pharmacological activities, including anxiolytic, antiviral, antibacterial, and anticancer properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B040317 Imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 6200-60-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C8H6N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGXPDFZEQXZDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID00211053
Record name Imidazo(1,2-a)pyridine-3-carboxylic acid
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Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6200-60-8
Record name Imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name Imidazo(1,2-a)pyridine-3-carboxylic acid
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Record name Imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name IMIDAZO(1,2-A)PYRIDINE-3-CARBOXYLIC ACID
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Advanced Synthetic Methodologies for Imidazo 1,2 a Pyridine 3 Carboxylic Acid and Its Derivatives

Synthesis of the Imidazo[1,2-a]pyridine-3-carboxylic Acid Core

The construction of the fundamental this compound core can be achieved through several strategic approaches, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation Reactions of 2-Aminopyridines with Activated Methylene Compounds

A foundational and widely utilized method for synthesizing the imidazo[1,2-a]pyridine (B132010) core involves the condensation of 2-aminopyridines with various carbonyl compounds or other activated methylene compounds. acs.orgnih.gov This approach is versatile, allowing for the formation of a diverse range of substituted imidazo[1,2-a]pyridines. acs.org The reaction typically proceeds through the initial formation of an intermediate by the reaction of 2-aminopyridine (B139424) with a suitable carbonyl-containing compound, followed by an intramolecular cyclization to form the fused heterocyclic ring system.

Key variations of this method include:

Reaction with α-Halocarbonyl Compounds: The condensation of 2-aminopyridines with α-haloketones or α-haloesters is a classic and effective route. acs.orgbio-conferences.org This reaction can be performed under catalyst-free conditions or with the aid of a base. acs.org

Three-Component Reactions: The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, provides a direct route to 2,3-disubstituted imidazo[1,2-a]pyridines. acs.org While often metal-catalyzed, metal-free versions of this reaction have been developed. acs.org

Reactions with Ketones and Aldehydes: Condensation reactions with ketones and aldehydes, often in the presence of a catalyst, can also lead to the formation of the imidazo[1,2-a]pyridine scaffold. acs.orgnih.gov

These condensation reactions represent a cornerstone in the synthesis of imidazo[1,2-a]pyridines, offering a flexible and adaptable platform for accessing a wide range of derivatives.

Metal-Free Direct Synthesis Approaches for Imidazo[1,2-a]pyridines Precursors

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. nih.govacs.org This has led to the emergence of metal-free direct synthesis approaches for constructing the imidazo[1,2-a]pyridine core. acs.orgnih.gov These methods aim to reduce reliance on heavy metal catalysts, which can be toxic and costly. acs.org

Key features of metal-free approaches include:

Eco-Friendly Conditions: Many metal-free syntheses are designed to be performed under milder and more environmentally benign conditions, often utilizing greener solvents or even solvent-free systems. acs.org

Catalyst-Free Reactions: Some protocols have been developed that proceed efficiently without the need for any catalyst, relying on the inherent reactivity of the starting materials under specific conditions, such as thermal promotion. acs.org

Use of Non-Metallic Catalysts: When a catalyst is necessary, non-metallic options such as iodine or perchloric acid are employed to promote the desired transformations. acs.orgnih.gov

These metal-free strategies not only offer a more sustainable alternative to traditional methods but also often provide excellent yields and high atom economy. acs.org

Reaction TypeReactantsCatalyst/ConditionsProductReference
Three-Component Reaction2-Aminopyridine, Aldehyde, IsonitrilePerchloric acid2,3-Disubstituted imidazo[1,2-a]pyridine acs.org
Condensation2-Aminopyridine, HalogenoesterReflux in ethanolMonosubstituted imidazo[1,2-a]pyridine acs.org
Cyclization2-Aminopyridine, Phosphorylated alkyneMild conditions2-Phosphonylated imidazo[1,2-a]pyridine acs.org

Microwave-Assisted Organic Synthesis (MAOS) for this compound Esters

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. clockss.orgresearchgate.net This technology has been successfully applied to the synthesis of this compound esters, which are key intermediates for a variety of biologically active compounds. clockss.orgresearchgate.net

The use of microwave irradiation in the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates offers several benefits: clockss.orgresearchgate.net

Reduced Reaction Times: Microwave heating can dramatically reduce reaction times from hours to just minutes. clockss.org

Improved Yields: In many cases, MAOS leads to higher yields of the desired products compared to conventional heating. clockss.org

Enhanced Efficiency: The rapid and uniform heating provided by microwaves often results in cleaner reactions with fewer side products.

A typical procedure involves heating a mixture of a 2-aminopyridine and an ethyl 2-halogenated acetoacetate in a suitable solvent, such as ethanol, under microwave irradiation at a specific temperature for a short duration. clockss.org This efficient method allows for the rapid synthesis of a library of disubstituted this compound esters. clockss.orgresearchgate.net

Palladium-Catalyzed Decarboxylative Coupling Reactions for 3-Substituted Imidazo[1,2-a]pyridines from Carboxylic Acids

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A notable advancement in this area is the development of decarboxylative coupling reactions, which utilize carboxylic acids as readily available and stable starting materials. rsc.orgrsc.org This methodology has been effectively applied to the synthesis of 3-aryl-imidazo[1,2-a]pyridines from imidazo[1,2-a]pyridine-3-carboxylic acids. rsc.orgrsc.org

An efficient protocol has been developed for the palladium-catalyzed decarboxylative arylation of imidazo[1,2-a]pyridine-3-carboxylic acids with aryl chlorides. rsc.org A key advantage of this method is its ability to proceed smoothly in an aqueous medium under an ambient atmosphere without the need for additives. rsc.orgrsc.org The presence of water has been found to effectively promote the decarboxylative arylation process. rsc.org

This reaction offers a practical and efficient route to 3-substituted imidazo[1,2-a]pyridines, expanding the synthetic toolbox for the functionalization of this important heterocyclic scaffold. The scope of this reaction extends to a variety of aryl chlorides, including those that are electron-poor, electron-neutral, electron-rich, and even sterically hindered. rsc.org

Synthesis via Ethyl 2-Chloroacetoacetate and Subsequent Saponification

A straightforward and reliable method for the synthesis of this compound involves a two-step process starting from a 2-aminopyridine and ethyl 2-chloroacetoacetate. rsc.org

The first step is the condensation of a 2-aminopyridine with ethyl 2-chloroacetoacetate. rsc.org This reaction is typically carried out by heating the reactants in a suitable solvent, such as 1,2-dimethoxyethane (DME), at reflux. rsc.org This condensation reaction forms the corresponding ethyl 2-substituted-imidazo[1,2-a]pyridine-3-carboxylate. rsc.org

The second step is the saponification of the resulting ester to the desired carboxylic acid. rsc.org This is achieved by treating the ethyl ester with a base, such as lithium hydroxide (LiOH), in a solvent mixture like ethanol and water, followed by heating to reflux. rsc.org Acidification of the reaction mixture then precipitates the this compound. rsc.org

This two-step sequence provides a practical and scalable route to a variety of substituted imidazo[1,2-a]pyridine-3-carboxylic acids.

Formation of 2-Methylthis compound Hydrazide

The synthesis of hydrazides from carboxylic acid esters is a common transformation in organic chemistry, providing valuable intermediates for the synthesis of various heterocyclic compounds. In the context of imidazo[1,2-a]pyridines, 2-methylthis compound hydrazide can be readily prepared from its corresponding ethyl ester. nih.gov

The synthesis involves the reaction of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate with hydrazine hydrate (H₂NNH₂) in a suitable solvent, such as 96% ethanol. nih.gov The reaction mixture is heated under reflux for several hours. nih.gov Upon cooling, the desired hydrazide crystallizes from the solution and can be isolated by filtration, washed with water, and recrystallized to afford the pure product. nih.gov

This hydrazide serves as a versatile building block for the synthesis of more complex molecules, such as thiazolidinones and spirothiazolidinones, through condensation reactions with various ketones. nih.gov

Functionalization at the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position of the imidazo[1,2-a]pyridine ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules.

Amidation Reactions for Imidazo[1,2-a]pyridine-3-carboxamides

The synthesis of imidazo[1,2-a]pyridine-3-carboxamides is a key strategy in the development of new therapeutic agents, with numerous derivatives showing potent biological activities. bio-conferences.orgnih.govacs.org These compounds are typically synthesized through the coupling of this compound with a variety of amines. The reaction generally requires the activation of the carboxylic acid, which can be achieved using standard coupling agents.

A common method involves the use of 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-hydroxybenzotriazole (HOBT). researchgate.netacs.org This approach has been successfully employed to synthesize a range of N-substituted imidazo[1,2-a]pyridine-3-carboxamides. For instance, the reaction of 2,6-dimethylthis compound with various amines in the presence of EDCI and HOBT affords the corresponding amides in good yields. acs.org Another effective coupling reagent is bis(2-oxo-3-oxazolidinyl)phosphonic chloride (BOP-Cl), used in the presence of triethylamine (NEt3). researchgate.net

The Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR) provides an alternative and efficient route to imidazo[1,2-a]pyridine-containing acids, which can then be utilized in subsequent amidation reactions, such as the Ugi four-component reaction, to generate peptidomimetics. beilstein-journals.org This tandem approach allows for the rapid assembly of complex molecules with multiple points of diversity. beilstein-journals.org

Coupling ReagentAdditiveAmine SubstrateProductRef
EDCIHOBTVarious primary and secondary aminesN-substituted imidazo[1,2-a]pyridine-3-carboxamides researchgate.netacs.org
BOP-ClNEt3Cinnamamide derivativesImidazo[1,2-a]pyridine amide-cinnamamide hybrids researchgate.net
Active Ester-Amino acid derivativesImidazo[1,2-a]pyridine-3-carbonyl amino acid amides researchgate.net

Esterification and Hydrolysis Processes for Carboxylic Acid Esters

Ester derivatives of this compound are valuable intermediates in organic synthesis. researchgate.net The direct esterification of pyridine (B92270) carboxylic acids can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or benzene sulfonic acid. google.com Another approach involves the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate in the presence of a base like triethylamine to directly yield ethyl imidazo[1,2-a]pyridine-3-carboxylates. researchgate.netacs.org Microwave-assisted organic synthesis (MAOS) has been shown to be an efficient method for the condensation of 2-aminopyridines with ethyl 2-halogenated acetoacetates, providing disubstituted this compound esters in acceptable yields under shorter reaction times. researchgate.net

The hydrolysis of these esters back to the parent carboxylic acid is a crucial step in many synthetic routes. This is typically achieved under basic conditions, for example, by using lithium hydroxide (LiOH) in a mixture of water and ethanol. researchgate.netacs.org For more sensitive substrates, where harsh basic conditions might be undesirable, acidic hydrolysis using strong acids like hydrochloric acid can be employed. frontiersin.org In cases where the molecule contains other acid-labile groups, milder methods such as the use of bromotrimethylsilane (BTMS) followed by treatment with ethanol can be utilized for deprotection of ester groups. frontiersin.org

ReactionReagentsConditionsProductRef
EsterificationThis compound, Alcohol, H2SO4RefluxThis compound ester google.com
Cyclocondensation2-Aminopyridine, Ethyl 2-chloroacetoacetate, Et3N-Ethyl imidazo[1,2-a]pyridine-3-carboxylate researchgate.netacs.org
HydrolysisEthyl imidazo[1,2-a]pyridine-3-carboxylate, LiOHH2O/C2H5OHThis compound researchgate.netacs.org
HydrolysisDiethyl ester derivative, 12 M HClRefluxDicarboxylic acid derivative frontiersin.org
DeprotectionEster derivative, BTMS, Acetonitrile then EthanolRoom TemperatureCarboxylic acid frontiersin.org

Derivatization to Hydrazides and Subsequent Reactions

Imidazo[1,2-a]pyridine-3-carbohydrazides are important synthetic intermediates that can be further elaborated into a variety of heterocyclic systems. These hydrazides are typically prepared by the reaction of the corresponding ethyl ester with hydrazine hydrate in a suitable solvent like ethanol under reflux. researchgate.netnih.gov

The resulting hydrazides can undergo condensation reactions with ketones in the presence of an acid catalyst to form hydrazones. researchgate.netnih.gov For example, 2-methylthis compound hydrazide reacts with various ketones to yield the corresponding N'-alkylidenehydrazides. nih.gov These hydrazones can then serve as precursors for the synthesis of other heterocyclic compounds, such as thiazolidinones. researchgate.net Furthermore, imidazo[1,2-a]pyridine-6-carbohydrazide derivatives have been synthesized through a five-component cascade reaction, highlighting the versatility of this functional group in complex molecule synthesis. rsc.orgresearchgate.netrsc.org

Starting MaterialReagentsProductRef
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylateHydrazine hydrate, Ethanol2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide researchgate.netnih.gov
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazideKetone, conc. H2SO4, Ethanol2-Methylthis compound N'-alkylidenehydrazide nih.gov
Cyanoacetohydrazide, 4-Nitroacetophenone, Aldehyde, 1,1-Bis(methylthio)-2-nitroethylene, DiamineWater/EthanolN'-(1-(4-nitrophenyl)ethylidene)imidazo[1,2-a]pyridine-6-carbohydrazide rsc.orgrsc.org

Regioselective Functionalization of the Imidazo[1,2-a]pyridine Ring System

Direct functionalization of the imidazo[1,2-a]pyridine core is a powerful strategy for the synthesis of novel derivatives. The inherent electronic properties of the ring system often lead to high regioselectivity in these reactions.

Strategies for C-H Functionalization

C-H functionalization has emerged as a highly efficient and atom-economical method for the derivatization of heterocyclic compounds. nih.govnih.gov For the imidazo[1,2-a]pyridine system, the C3 position is the most nucleophilic and is therefore the most common site for electrophilic substitution and radical reactions. nih.gov

Visible light-induced photocatalysis has been successfully applied for the C-H functionalization of imidazo[1,2-a]pyridines at the C3 position. nih.gov For instance, C3-formylation can be achieved using tetramethylethylenediamine (TMEDA) as the formyl source with rose bengal as the photocatalyst. nih.gov Similarly, perfluoroalkylation at C3 can be accomplished using perfluoroalkyl iodides via the formation of electron donor-acceptor (EDA) complexes under visible light irradiation. nih.gov Trifluoromethylation of the C3 position has also been reported using sodium triflinate or by employing a mesityl acridinium photoredox catalyst. nih.gov

Beyond photocatalysis, metal-catalyzed C-H functionalization is also a prevalent strategy. nih.gov For example, copper-catalyzed reactions of N-(2-pyridinyl)enaminones can provide multisubstituted imidazo[1,2-a]pyridines. organic-chemistry.org The ortho C-H functionalization of 2-arylImidazo[1,2-a]pyridines is facilitated by the coordinating ability of the N-1 atom with metal catalysts, leading to ortho-substituted products. nih.gov

FunctionalizationReagents/CatalystPositionMethodRef
PerfluoroalkylationPerfluoroalkyl iodidesC3Visible light, EDA complex nih.gov
TrifluoromethylationSodium triflinate or Mesityl acridiniumC3Visible light, Photoredox catalyst nih.gov
FormylationTMEDA, Rose bengalC3Visible light, Photocatalysis nih.gov
Cyanomethylation-C3Ultrasound-promoted, catalyst-free organic-chemistry.org
Nitrosylation-C3Photocatalyst-free, additive-free organic-chemistry.org
AminationDiphenylsulfonimide, PhI(OAc)2C3Direct regioselective amination researchgate.net

Introduction of Substituents into Preformed Imidazo[1,2-a]pyridine Cores

Besides C-H functionalization, substituents can be introduced into the preformed imidazo[1,2-a]pyridine ring through various other reactions. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide, is a powerful tool for the one-pot synthesis of substituted imidazo[1,2-a]pyridines. beilstein-journals.orgmdpi.com This method allows for the introduction of diversity at multiple positions of the heterocyclic core.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, have been employed to introduce pyrimidine rings at the C3 position of the imidazo[1,2-a]pyridine scaffold. researchgate.net The Vilsmeier-Haack reaction can be used to introduce an aldehyde group at the C3 position, which can then be further derivatized. researchgate.netscirp.org For example, the resulting 3-carbaldehyde can undergo Claisen-Schmidt condensation with acetophenone derivatives to yield chalcone-like structures. scirp.org

Furthermore, multicomponent reactions (MCRs) provide a robust platform for the rapid synthesis of complex and diverse libraries of functionalized imidazo[1,2-a]pyridines for drug discovery efforts. arizona.edu An efficient protocol for the synthesis of regioselective imidazo[1,2-a]pyridine derivatives has been developed through a cascade reaction between 2-aminopyridine, an arylglyoxal, and 4-hydroxypyran in a catalyst-free and environmentally friendly manner. nih.govresearchgate.net

ReactionReagentsPosition of FunctionalizationProductRef
Groebke–Blackburn–Bienaymé2-Aminopyridine, Aldehyde, IsocyanideC2, C3, N-substituentSubstituted imidazo[1,2-a]pyridines beilstein-journals.orgmdpi.com
Suzuki CouplingPyrimidine boronic acid, Pd catalystC33-(Pyrimidinyl)imidazo[1,2-a]pyridine researchgate.net
Vilsmeier-HaackPOCl3, DMFC3Imidazo[1,2-a]pyridine-3-carbaldehyde researchgate.netscirp.org
Cascade Reaction2-Aminopyridine, Arylglyoxal, 4-HydroxypyranMultipleFunctionalized imidazo[1,2-a]pyridines nih.govresearchgate.net

Chemical Reactivity and Mechanistic Studies of Imidazo 1,2 a Pyridine 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Group in Complex Organic Transformations

The carboxylic acid group at the C-3 position of the imidazo[1,2-a]pyridine (B132010) scaffold is a key functional group that enables a variety of complex organic transformations, primarily through decarboxylation. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position, a site of significant interest in medicinal chemistry. rsc.orgnih.gov

One of the prominent reactions involving this group is decarboxylative coupling. For instance, in reactions with coumarin-3-carboxylic acids, the imidazo[1,2-a]pyridine acts as a nucleophile in a Michael addition reaction that is followed by the decarboxylation of the coumarin (B35378) substrate. rsc.orgrsc.org This process highlights a metal- and additive-free method for C-C bond construction. rsc.orgrsc.org

Another significant transformation is the Petasis-like three-component reaction. A protocol has been developed to functionalize the C-3 position of imidazo[1,2-a]pyridine via a decarboxylative reaction involving glyoxylic acid and a boronic acid. nih.gov The proposed mechanism suggests that after the initial formation of an intermediate, the final step is a decarboxylation to yield the C-3 aryomethylated product. nih.gov

Furthermore, the carboxylic acid group can be converted into other functional groups, which then serve as handles for further synthesis. For example, ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate can be converted to its corresponding hydrazide. nih.gov This hydrazide acts as a versatile intermediate for the synthesis of more complex heterocyclic systems like thiazolidines and spirothiazolidines. nih.gov The esterification of the carboxylic acid has also been shown to be critical for biological activity in certain contexts; for instance, esterification of the carboxylic acid in phosphonopropionate derivatives of imidazo[1,2-a]pyridine rendered the inhibitor inactive against Rab geranylgeranyl transferase. frontiersin.org

Transformation TypeReactantsKey FeatureProduct Type
Decarboxylative Michael AdditionImidazo[1,2-a]pyridines, Coumarin-3-carboxylic acidsMetal- and additive-free C-C bond formation4-(imidazo[1,2-a]pyridin-3-yl)chroman-2-ones
Decarboxylative Petasis-like ReactionImidazo[1,2-a]pyridine, Glyoxylic acid, Boronic acidThree-component, one-pot synthesisC-3 arylomethylated imidazo[1,2-a]pyridines
Hydrazide FormationEthyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate, HydrazineConversion to a synthetic intermediate2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide

Domino Reactions Involving Imidazo[1,2-a]pyridines and Carboxylic Acids

Domino reactions, or cascade reactions, provide an efficient pathway for the synthesis of complex molecules in a single operation, and imidazo[1,2-a]pyridines are effective participants in such transformations, particularly when coupled with carboxylic acids. rsc.orgrsc.org These reactions leverage the inherent reactivity of the imidazo[1,2-a]pyridine nucleus, especially at the C-3 position, to initiate a sequence of intramolecular and intermolecular reactions. researchgate.net

A notable example is the palladium-catalyzed decarboxylative domino reaction between imidazo[1,2-a]pyridines and coumarin-3-carboxylic acids. researchgate.net This process leads to the formation of dibenzoisochromenoimidazo[1,2-a]pyridin-6-ones, which are complex polyaromatic heterocyclic compounds with six fused rings. rsc.orgresearchgate.net The reaction proceeds through multiple consecutive steps in a one-pot procedure, demonstrating high atom economy and synthetic efficiency. rsc.org The versatility of this reaction is shown by the ability to use various derivatives of both imidazo[1,2-a]pyridines (with electron-donating and electron-withdrawing groups) and coumarin carboxylic acids to generate a library of products in good yields. rsc.org

A specific and well-documented domino reaction involving imidazo[1,2-a]pyridines is the sequence of Michael addition, decarboxylation, oxidation, and annulation. rsc.orgrsc.org This sequence is initiated by the reaction of an imidazo[1,2-a]pyridine with a coumarin-3-carboxylic acid. rsc.org

The proposed mechanism for this domino reaction involves at least five consecutive steps:

Michael Addition: The nucleophilic C-3 position of the imidazo[1,2-a]pyridine attacks the β-carbon of the α,β-unsaturated system of the coumarin-3-carboxylic acid. rsc.org

Decarboxylation: The resulting intermediate undergoes decarboxylation, losing a molecule of carbon dioxide. rsc.org This step is often facile and drives the reaction forward.

Oxidation: The subsequent intermediate is oxidized. rsc.org

C-H Bond Activation and Annulation: The final steps involve a C-H bond activation followed by an annulation (ring-forming) reaction to yield the final polycyclic aromatic product. rsc.org

This sequence allows for the construction of complex molecular architectures from relatively simple starting materials in a single synthetic operation, avoiding the need to isolate intermediates and reducing waste. rsc.orgrsc.org

StepDescriptionReactants
1Michael Addition Imidazo[1,2-a]pyridine attacks Coumarin-3-carboxylic acid
2Decarboxylation Loss of CO2 from the coumarin moiety
3Oxidation The intermediate is oxidized
4Annulation C-H activation leads to ring closure

Role of this compound as a Synthetic Intermediate

This compound and its derivatives are valuable synthetic intermediates for the construction of more complex molecules, particularly those with potential pharmacological applications. nih.govresearchgate.net The C-3 position is a common site for substitution, and having a carboxylic acid group at this position provides a versatile handle for a wide range of chemical modifications. nih.govresearchgate.net

A clear example of its utility is in the synthesis of novel heterocyclic systems. 2-Methylthis compound hydrazide, which is readily prepared from the corresponding ethyl ester, serves as a key building block. nih.gov This hydrazide can be reacted with various ketones to form ketone-hydrazones, which are then cyclized to produce new thiazolidine (B150603) and spirothiazolidine derivatives incorporating the imidazo[1,2-a]pyridine core. nih.gov

The broader importance of 3-substituted imidazo[1,2-a]pyridines in drug discovery underscores the value of intermediates like this compound. researchgate.net The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs, and the ability to rapidly generate diverse libraries of C-3 functionalized derivatives is crucial for identifying new therapeutic agents. nih.govnih.gov Therefore, intermediates that facilitate this diversification are highly sought after in medicinal chemistry programs. nih.gov

Reaction Mechanisms of Imidazo[1,2-a]pyridine Formation and Derivatization

The synthesis and functionalization of the imidazo[1,2-a]pyridine ring system are governed by several well-established reaction mechanisms.

Formation Mechanisms: The formation of the imidazo[1,2-a]pyridine core typically involves the reaction of a 2-aminopyridine (B139424) derivative with a compound containing a two-carbon electrophilic unit. A common mechanism involves the initial coupling between the endocyclic nitrogen of 2-aminopyridine and an α-haloketone, such as an α-bromoacetophenone. researchgate.net This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration step to form the aromatic imidazo[1,2-a]pyridine ring. researchgate.net

Multicomponent reactions also provide an efficient route. For example, a one-pot reaction of 2-aminopyridine, an aldehyde, and an isocyanide (a Groebke–Blackburn–Bienaymé reaction) can generate the scaffold. researchgate.net Similarly, copper-catalyzed three-component reactions of 2-aminopyridines, aldehydes, and terminal alkynes proceed through a cascade of A3-coupling, cycloisomerization, and prototropic shifts to yield the final product. organic-chemistry.org

Derivatization Mechanisms: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly susceptible to electrophilic substitution and other functionalization reactions. rsc.org

Radical Reactions: Visible light-induced functionalization often proceeds through a radical pathway. For example, in trifluoromethylation reactions, a CF3 radical is generated via a photoredox cycle. This radical then adds to the C-3 position of the imidazo[1,2-a]pyridine to form a radical intermediate, which is subsequently oxidized to the final product. nih.gov Similarly, decarboxylative aminoalkylation with N-aryl glycines involves the formation of an α-amino radical that couples with the imidazo[1,2-a]pyridine. nih.gov

Ionic Mechanisms: Many derivatization reactions follow ionic pathways. Palladium-catalyzed annulations can proceed via a double C-H bond activation through an ionic mechanism. researchgate.net The Petasis-like three-component reaction to install an arylomethyl group at C-3 involves the formation of an intermediate that complexes with the boronic acid, followed by phenyl migration and decarboxylation. nih.gov Nucleophilic substitution reactions on appropriately substituted imidazo[1,2-a]pyridines also occur, allowing for the introduction of various nucleophiles. nih.gov

Reaction TypeKey Mechanistic FeatureExample
Formation Nucleophilic attack of 2-aminopyridine on α-haloketone followed by cyclization/dehydration.Reaction of 2-aminopyridine with phenacyl bromide.
Formation Multicomponent cascade (e.g., A3-coupling/cycloisomerization).Copper-catalyzed reaction of 2-aminopyridine, aldehyde, and alkyne.
Derivatization Single Electron Transfer (SET) generating a radical species that attacks the C-3 position.Visible light-mediated trifluoromethylation with sodium triflinate.
Derivatization C-H activation and cross-coupling.Palladium-catalyzed annulation with coumarins.

Structure Activity Relationship Sar and Structural Modification Research

Comprehensive SAR Studies on Imidazo[1,2-a]pyridine-3-carboxamides

Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a particularly promising series, with numerous studies dedicated to elucidating their SAR, especially in the context of antitubercular and anticancer activities. rsc.orgnih.govresearchgate.net

The biological efficacy of imidazo[1,2-a]pyridine-3-carboxamides is highly dependent on the nature and position of substituents on the bicyclic core and the carboxamide side chain.

Substitutions on the Imidazo[1,2-a]pyridine (B132010) Core:

C2-Position: In the pursuit of antitubercular agents, the introduction of a 2-ethyl group on the imidazo[1,2-a]pyridine ring was found to significantly improve potency against both extracellular and intracellular M. tuberculosis. rsc.org For anticancer activity, a nitro group at the C-2 position, combined with a p-chlorophenyl group at the C-3 position, resulted in the highest inhibitory activity against the HT-29 colon cancer cell line.

C6-Position: A chloro-substituent at the C-6 position, along with a 2-ethyl group, contributed to enhanced potency in antitubercular compounds. rsc.org

C7-Position: SAR studies on antitubercular agents revealed that replacing a 7-methyl group with a 7-chloro group on the imidazo[1,2-a]pyridine core led to a five-fold decrease in activity. nih.gov

C8-Position: In the context of c-Met kinase inhibitors, substitutions at the C-8 position have a profound impact. A bulky trifluoromethyl (CF3) group at this position could not enter the target's inside pocket, leading to a loss in inhibitory activity. nih.gov Conversely, an 8-fluoro substituent is considered a favorable physicochemical mimic for other heterocyclic systems. nih.gov The electron-rich nature of an 8-chloro group was found to decrease interaction with the key Tyr-1230 residue, thus reducing inhibitory effect. nih.gov

Substitutions on the Carboxamide Side Chain:

For antitubercular activity, SAR investigations have shown that bulky and more lipophilic biaryl ethers attached to the carboxamide nitrogen result in nanomolar potency. rsc.org A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides also demonstrated excellent in vitro activity against M. tuberculosis. rsc.org

The following table summarizes the observed impact of various substituent patterns on the biological activity of Imidazo[1,2-a]pyridine derivatives.

PositionSubstituentTarget/ActivityObserved Effect
C2 EthylAntitubercularSignificantly improved potency rsc.org
C2 NitroAnticancer (HT-29)High inhibitory activity
C6 ChloroAntitubercularContributed to enhanced potency rsc.org
C7 Chloro (replacing Methyl)Antitubercular5-fold decrease in activity nih.gov
C8 CF3 (Trifluoromethyl)c-Met Kinase InhibitionLoss of activity due to steric hindrance nih.gov
C8 Chloroc-Met Kinase InhibitionDecreased interaction and inhibition nih.gov
Amide Bulky, lipophilic biaryl ethersAntitubercularNanomolar potency rsc.org

Lipophilicity, often measured as the partition coefficient (log P or ClogP), is a critical parameter that influences the potency, solubility, and pharmacokinetic profile of imidazo[1,2-a]pyridine derivatives.

Research has shown a complex relationship between lipophilicity and biological activity. In antitubercular compounds, bulky and more lipophilic biaryl ethers were associated with nanomolar potency. rsc.org However, very high lipophilicity can be detrimental, leading to issues like precipitation, extended absorption in the gut, and suboptimal plasma exposure, thereby necessitating further lead optimization. rsc.org In one study on anti-parasitic activity, a clear correlation was found between the experimentally determined log P and the biological response against Trichomonas vaginalis, with an optimal log P interval of 0.9 ± 0.3 identified for the best activity. researchgate.net

This has led to focused efforts on designing molecules with reduced lipophilicity to improve their drug-like properties. A series of reduced lipophilic N-benzylic imidazo[1,2-a]pyridine carboxamides were designed as anti-TB agents, resulting in compounds with both excellent in vitro activity and acceptable pharmacokinetic (PK) properties. nih.gov Similarly, replacing a pyridine (B92270) ring in a drug structure with a saturated bioisostere, 3-azabicyclo[3.1.1]heptane, led to a significant decrease in experimental lipophilicity (logD) and a dramatic improvement in aqueous solubility and metabolic stability. chemrxiv.org

The table below illustrates the dual role of lipophilicity in imidazo[1,2-a]pyridine derivatives.

Lipophilicity LevelObserved Effect on PotencyObserved Effect on Pharmacokinetics
High Increased potency in some series (e.g., antitubercular biaryl ethers) rsc.orgCan lead to poor solubility, precipitation, and suboptimal plasma exposure rsc.org
Optimal A favorable log P interval (0.9 ± 0.3) was found for optimal anti-parasitic activity researchgate.netN/A
Reduced Maintained excellent in vitro activity in anti-TB agents nih.govResulted in acceptable PK properties nih.gov and improved solubility and metabolic stability chemrxiv.org

Scaffold Hopping Strategies and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel chemical series, modify physicochemical properties, and circumvent intellectual property. rsc.orgnih.gov These techniques have been successfully applied to the imidazo[1,2-a]pyridine core.

One prominent example involves the development of c-Met inhibitors, where the 8-fluoroimidazo[1,2-a]pyridine core was established as a key physicochemical mimic and bioisosteric replacement for the imidazo[1,2-a]pyrimidine (B1208166) scaffold. nih.govnih.gov This strategy was instrumental in the discovery of novel and potent c-Met inhibitors. nih.gov In another instance, the imidazo[1,2-a]pyridine ring system itself was used as a scaffold replacement for a benzimidazole core in the development of dual phosphoinositide-3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR) inhibitors. nih.gov

In the field of antituberculosis drug discovery, a scaffold hopping study led to the replacement of the imidazo[1,2-a]pyridine framework with pyrazolo[1,5-a]pyridines-3-carboxamides (PPAs) to identify new molecules targeting the QcrB complex. rsc.org Furthermore, computational techniques based on 3D shape and electrostatic similarity have guided scaffold hopping exercises to replace central heterocyclic ring systems with novel ones, such as imidazo[1,2-a]pyrazin-8-one, leading to hits with reduced lipophilicity and more balanced in vitro clearance. acs.org

Rational Design Approaches for Enhanced Bioactivity and Selectivity

Rational design, often augmented by computational tools, plays a crucial role in optimizing the bioactivity and selectivity of imidazo[1,2-a]pyridine-based compounds.

Computational methods are widely used to refine SAR and guide the design of new analogues. Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), pharmacophore modeling, and molecular docking provide insights into the structural requirements for biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net

For a series of antitubercular imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues, a common pharmacophore hypothesis (HHPRR) was generated, comprising one positive, two hydrophobic, and two aromatic ring features. openpharmaceuticalsciencesjournal.comresearchgate.net This model was used to build a robust atom-based 3D-QSAR model with high predictive power (R²= 0.9181 for the training set, Q² = 0.6745 for the test set). openpharmaceuticalsciencesjournal.comresearchgate.net

Molecular docking studies have been instrumental in understanding ligand-protein interactions at the atomic level. For c-Met inhibitors, docking simulations revealed that the imidazo[1,2-a]pyridine core maintains a critical π–π interaction with the electron-rich Tyr-1230 residue. nih.gov These simulations could also rationalize the loss of activity for compounds with bulky substituents that prevent proper binding in the active site. nih.gov Similar docking studies have been conducted to elucidate the binding patterns of antileishmanial compounds and to screen imidazo[1,2-a]pyridines against various biological targets, including human farnesyl diphosphate synthase and human phosphodiesterase 3B. researchgate.netacs.org

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction tools like QikProp are also used to assess the drug-like potential of designed molecules, ensuring that parameters such as the partition coefficient (QPlogPo/w) and oral absorption are within acceptable ranges for human use. openpharmaceuticalsciencesjournal.com

Compound Names Table

Abbreviation / Trivial NameChemical Name
PPAPyrazolo[1,5-a]pyridines-3-carboxamide
IPAImidazo[1,2-a]pyridine-3-carboxamide

Medicinal Chemistry Research and Biological Activity Investigations

Research on Antituberculosis (Anti-TB) Agents

Derivatives of imidazo[1,2-a]pyridine (B132010) have been extensively studied for their potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This research has been particularly spurred by the urgent need for new treatments to combat the rise of drug-resistant strains. scispace.comresearchgate.net Several compounds from this class have demonstrated significant activity against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) forms of TB. researchgate.netresearchgate.net

A key mechanism of action for certain imidazo[1,2-a]pyridine derivatives is the disruption of the energy metabolism of the mycobacterium. Specifically, a class of compounds known as Imidazo[1,2-a]pyridine ethers (IPEs) has been identified as selective and potent inhibitors of mycobacterial ATP synthesis (ATPS). dntb.gov.ua The discovery of an IPE hit from a high-throughput screening campaign led to the development of a library of related compounds. The most active of these demonstrated a minimum inhibitory concentration (MIC) resulting in an 80% reduction in bacterial growth (MIC₈₀) of less than 0.5 μM and an IC₅₀ for ATP synthesis inhibition of less than 0.02 μM. dntb.gov.ua Structure-activity relationship (SAR) studies have indicated that the bridgehead nitrogen of the imidazo[1,2-a]pyridine core and an attached phenyl ring are crucial for maintaining this biological activity. dntb.gov.ua

A significant breakthrough in anti-TB drug discovery has been the identification of the QcrB subunit of the cytochrome bcc complex as a viable drug target. nih.govnih.gov This complex is a critical component of the oxidative phosphorylation pathway, which is essential for Mtb survival. dntb.gov.ua Imidazo[1,2-a]pyridine-3-carboxamides (IPAs) have been identified as potent inhibitors of QcrB. nih.govresearchgate.net

One of the most prominent examples from this class is Telacebec (Q203), a clinical candidate that targets QcrB. dntb.gov.ua The discovery of Telacebec spurred further research into related scaffolds, leading to the development of other potent QcrB inhibitors. dntb.gov.uanih.gov For instance, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides was designed, with the most active compounds showing excellent in vitro activity (MIC₉₀, 0.069–0.174 μM) against drug-susceptible Mtb. dntb.gov.ua

A critical advantage of the imidazo[1,2-a]pyridine class is its efficacy against drug-resistant Mtb strains. The novel mechanism of action, targeting energy metabolism, circumvents the resistance mechanisms developed against many existing TB drugs. scispace.com The clinical candidate Q203 was found to be active against both MDR- and XDR-TB. dntb.gov.ua

Further chemical exploration of imidazo[1,2-a]pyridine-3-carboxamides has yielded compounds with even greater potency. Moraski and co-workers reported a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides with impressive activity against replicating Mtb (MIC₉₀ range: 0.4–1.9 μM), MDR strains (MIC₉₀ range: 0.07–2.2 μM), and XDR strains (activity range: 0.07–0.14 μM). researchgate.net Subsequent SAR studies led to compounds with nanomolar potency, where one of the front-runners demonstrated excellent activity against MDR and XDR Mtb strains (MIC₉₀ range: ≤0.03–0.8 μM). researchgate.net In another study, compounds 15 and 16 from a novel series of imidazo[1,2-a]pyridinecarboxamides showed excellent activity against MDR and XDR clinical isolates, with MIC values ranging from 0.05 to 1.5 μM. nih.gov

The anti-TB potential of imidazo[1,2-a]pyridine derivatives has been substantiated through various in vitro and in vivo models. Initial high-throughput screening identified hit compounds with promising minimum inhibitory concentrations (MICs) against M. tuberculosis H37Rv, ranging from 0.03 to 5.0 μM. researchgate.net

Subsequent optimization has led to compounds with dramatically improved potency. A set of 14 imidazo[1,2-a]pyridine-3-carboxamides was synthesized where five of the compounds displayed MIC values of ≤0.006 μM against replicating Mtb. scispace.com One of these compounds, when tested against a panel of MDR and XDR clinical strains, showed potency nearly 10-fold greater than the clinical candidate PA-824. scispace.com An acute murine model of TB infection has been used to establish the bacteriostatic activity of the imidazo[1,2-a]pyridine series, paving the way for further characterization. elsevierpure.com The in vivo pharmacokinetics of potent compounds have also been evaluated in mice via oral and intravenous routes, indicating that this class of agents merits additional development. scispace.com

Table 1: In Vitro Antitubercular Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Class Target Mtb Strain Activity Metric Potency Range
Imidazo[1,2-a]pyridine Ethers (IPE) ATPS H37Rv MIC₈₀ <0.5 μM
Imidazo[1,2-a]pyridine Ethers (IPE) ATPS - IC₅₀ <0.02 μM
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides QcrB DS-Mtb MIC₉₀ 0.069–0.174 μM
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Not Specified MDR-Mtb MIC₉₀ 0.07–2.2 μM
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides Not Specified XDR-Mtb MIC 0.07–0.14 μM
Imidazo[1,2-a]pyridine-3-carboxamides QcrB MDR & XDR Mtb MIC₉₀ ≤0.03–0.8 μM

Research on Anticancer Agents

The imidazo[1,2-a]pyridine scaffold is also a key pharmacophore for the development of novel anticancer agents. researchgate.netnih.gov Derivatives have been shown to inhibit cancer cell growth by targeting various survival kinases and other critical components of cell division. nih.gov

Phosphoinositide 3-kinase alpha (PI3Kα): The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. nih.gov Imidazo[1,2-a]pyridine derivatives have been designed and synthesized as potent PI3Kα inhibitors. consensus.appgoogle.com One study identified a derivative, compound 35, with an IC₅₀ of 150 nM against PI3Kα in enzymatic assays. google.com Another series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives was developed, leading to compound 13k, which inhibited PI3Kα with an IC₅₀ value of 1.94 nM. nih.gov This compound was shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov Optimization of an initial hit compound from a chemical library led to a thiazole derivative with potent PI3Kα inhibitory activity (IC₅₀ of 0.0028 μM) and high selectivity over other PI3K isoforms. researchgate.net

Kinesin Spindle Protein (KSP): Kinesin spindle protein (KSP), also known as Eg5, is essential for the formation of a bipolar spindle during mitosis, making it an attractive target for cancer therapy. Structure-activity relationship (SAR) studies of imidazo[1,2-a]pyridine derivatives as KSP inhibitors have been conducted. researchgate.net A patent has described pyrrolo[3,2-a]pyridine derivatives for inhibiting KSP activity and listed 5-ethynylimidazo[1,2-a]pyridine within its scope, directly linking this scaffold to KSP inhibition. google.com Another related target, the kinesin-like protein CENP-E, has also been identified as being inhibited by imidazo[1,2-a]pyridine-2-carboxamide derivatives. scispace.com

Aurora-A Kinase: Aurora kinases are a family of serine/threonine kinases that play crucial roles in mitosis, and their overexpression is common in many human cancers. Imidazo[4,5-b]pyridine derivatives, a related scaffold, have been developed as highly selective inhibitors of Aurora-A kinase. nih.gov Guided by computational modeling, derivatization of the scaffold led to compounds that selectively inhibited Aurora-A over Aurora-B in both biochemical and cellular assays. nih.gov For example, compound 28c inhibited the growth of HCT116 human colon carcinoma cells with a GI₅₀ value of 2.30 μM. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Series Target Kinase Cancer Cell Line Activity Metric Potency
2,6,8-substituted Imidazo[1,2-a]pyridine PI3Kα - IC₅₀ 150 nM
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline PI3Kα - IC₅₀ 1.94 nM
Thiazolyl Imidazo[1,2-a]pyridine PI3Kα - IC₅₀ 0.0028 µM (2.8 nM)
Imidazo[4,5-b]pyridine derivative (28c) Aurora-A HCT116 GI₅₀ 2.30 µM

Antiproliferative Activities against Various Cancer Cell Lines

Derivatives of imidazo[1,2-a]pyridine have demonstrated considerable potential as anticancer therapeutics due to their potent inhibitory functions against cancer cells. mdpi.com In vitro studies have highlighted the therapeutic effects of these compounds against a variety of cancer cell lines, including breast, liver, colon, cervical, lung, and kidney cancers. core.ac.ukscirp.org

For instance, novel imidazo[1,2-a]pyridine compounds, designated IP-5 and IP-6, showed strong cytotoxic effects against the HCC1937 breast cancer cell line with IC50 values of 45µM and 47.7µM, respectively. Another compound, IP-7, was less potent, with an IC50 of 79.6µM against the same cell line. researchgate.netresearchgate.net Research has also shown that these compounds can inhibit the colony-forming ability of various cancer cell lines. mdpi.com Furthermore, modifications to the core structure have led to derivatives with potent inhibitory effects on the PI3K/Akt/mTOR signaling pathway, exhibiting antiproliferative activity against breast cancer cell lines with IC50 values ranging from 0.01 to 10.0 μM. mdpi.com

Mechanisms of Action in Tumor Biology Research

The anticancer effects of imidazo[1,2-a]pyridine derivatives are attributed to their ability to interfere with multiple molecular mechanisms crucial for cancer cell survival and proliferation. core.ac.ukscirp.org One of the primary mechanisms is the induction of apoptosis, or programmed cell death. This is often achieved by triggering the activation of caspases, a family of protease enzymes that play essential roles in apoptosis. mdpi.com For example, compound IP-5 was found to induce the extrinsic apoptosis pathway, evidenced by increased activity of caspases 7 and 8, and a rise in PARP cleavage in treated cells. researchgate.net

Cell cycle arrest is another key mechanism. Studies have shown that these compounds can cause a significant increase in the number of cells in the G2/M phase and a decrease in the G0/G1 phase, effectively delaying cell cycle progression. mdpi.com In HCC1937 breast cancer cells, compound IP-5 was observed to cause cell cycle arrest by increasing the levels of p53 and p21 proteins, which are significant markers of this process. mdpi.comresearchgate.net This suggests that both G0/G1 and G2/M phase arrest are stimulated by this compound. mdpi.com

Furthermore, these derivatives have been found to modulate critical signal transduction pathways. They exhibit inhibitory effects on pathways such as PI3K/Akt, CENP-E, IGF-1R, CDKs, and c-Met. core.ac.ukscirp.org A novel synthetic derivative, referred to as MIA, was shown to suppress Bcl-2 expression while boosting BAX protein expression, further promoting apoptosis. The compound also reduced inflammatory cytokines by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.

Research on Antimicrobial and Antifungal Agents

The imidazo[1,2-a]pyridine scaffold is a foundational structure for developing agents with a broad spectrum of antimicrobial and antifungal activities. bgu.ac.ilmdpi.com

Activities against Gram-Positive and Gram-Negative Bacteria

Derivatives of imidazo[1,2-a]pyridine-3-carboxamide (B1205228) have demonstrated notable antibacterial properties. Studies have shown that these compounds are active against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized chalcone derivatives of imidazo[1,2-c]pyrimidine showed activity against Pseudomonas aeruginosa and Bacillus subtilis. Some of these compounds also reduced the growth of Staphylococcus aureus and were active against Escherichia coli. In one study, Gram-positive bacteria were found to be more sensitive to the action of specific imidazo[4,5-b]pyridine derivatives compared to Gram-negative bacteria, which showed more resistance. Specifically, 3-aminoimidazo[1,2-A] pyridine (B92270) derivatives have been found to exhibit moderate antimicrobial activity against Staphylococcus aureus.

Antifungal Activities (e.g., against Candida species)

The development of resistance to existing antifungal treatments has spurred research into new therapeutic agents, with imidazo[1,2-a]pyrimidine (B1208166) derivatives showing particular promise. Numerous studies have confirmed the antifungal potential of this chemical family, especially against various Candida species. bgu.ac.ilmdpi.com

In one study, four derivatives of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone were found to be active against a resistant strain of Candida albicans, with minimum inhibitory concentrations (MICs) below 300 μmol/L. bgu.ac.il Another investigation into imidazo[1,2-a]pyridinehydrazone derivatives found that methylated and brominated versions were the most effective against C. albicans, with MICs of 4.06 and 8.61 µmol/L, respectively. Similarly, research on imidazo[1,2-a]pyridinyl-arylacrylonitriles showed strong antifungal activities, with the best performance against Candida albicans obtained with a chlorinated derivative, which had a MIC of 8 µM.

Research on Biofilm Inhibition

Bacterial and fungal biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Research into agents that can inhibit biofilm formation is crucial. While specific studies focusing solely on the biofilm inhibition properties of Imidazo[1,2-a]pyridine-3-carboxylic acid are limited, the broader class of imidazole-containing compounds has been investigated for this purpose. For example, certain imidazole carbamates have been shown to inhibit the formation of C. albicans, C. glabrata, and C. krusei biofilms and also reduce mature Candida biofilms. mdpi.com This suggests a potential avenue for future research into the antibiofilm capabilities of imidazo[1,2-a]pyridine derivatives.

Research on Antiviral Agents

The imidazo[1,2-a]pyridine scaffold has also been a subject of investigation for the development of antiviral drugs. mdpi.com Research has led to the synthesis of derivatives with significant activity against several viruses.

Specifically, original dibromoimidazo[1,2-a]pyridines bearing a thioether side chain have been synthesized and evaluated for their antiviral properties. Structure-activity relationship (SAR) studies identified hydrophobicity as a key factor for their activity. mdpi.com In other work, imidazo[1,2-a]pyridines with a thioether side chain at the 3-position were reported to be highly active against human cytomegalovirus, with a therapeutic index greater than 150. These same compounds also displayed pronounced activity against the varicella-zoster virus.

Anti-HCV Activity

Researchers have investigated imidazo[1,2-a]pyridine derivatives as potential therapeutic agents against the Hepatitis C virus (HCV). One area of focus has been the direct interaction with HCV non-structural proteins, which are essential for viral replication.

A series of imidazo[1,2-a]pyridines has been described that directly bind to the HCV Non-Structural Protein 4B (NS4B). nih.gov These compounds have demonstrated potent inhibition of HCV replication in in-vitro assays. For instance, one derivative, compound 21 , showed an EC50 (half-maximal effective concentration) of less than 10 nM for both genotype 1a and 1b replicons. nih.gov Resistance studies identified key mutations in the NS4B protein, confirming it as the target of these compounds. nih.gov The unique mechanism of action, targeting NS4B, suggests potential for use in combination therapies with other HCV inhibitors. nih.gov

Further research into related structures, such as imidazo[1,2-α] nih.govresearchgate.netnaphthyridine derivatives, has identified compounds that act as HCV entry inhibitors. researchgate.net A series of these compounds exhibited significant anti-HCV activity, with EC50 values ranging from 0.017 to 0.159 μM, and showed low toxicity in cell culture systems. researchgate.net

Table 1: In Vitro Anti-HCV Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/Series Target Activity (EC50) Genotype Key Findings
Imidazo[1,2-a]pyridine Series (e.g., Compound 21) HCV NS4B < 10 nM 1a and 1b Direct binding to NS4B, unique resistance profile. nih.gov

Potential as SARS-CoV-2 Cell Entry Blockers

The emergence of SARS-CoV-2 prompted extensive research into antiviral agents, including the evaluation of imidazo[1,2-a]pyridine and related structures as potential inhibitors of viral entry into host cells. The primary targets for blocking cell entry are the host cell's angiotensin-converting enzyme 2 (ACE2) receptor and the viral spike protein.

A study focused on novel imidazo[1,2-a]pyrimidine Schiff base derivatives investigated their potential as dual inhibitors of hACE2 and the spike protein. nih.govnih.gov Through molecular docking studies, researchers identified compounds with high binding affinities for both targets. The top-scoring compound demonstrated a binding affinity of -9.1 kcal/mol to ACE2 and -7.3 kcal/mol to the spike protein. nih.govnih.gov These computational findings suggest that such compounds could act as effective inhibitors of SARS-CoV-2 cell entry. nih.govnih.gov The development of inhibitors targeting host proteases like TMPRSS2, which is crucial for spike protein priming, represents another strategy to block viral entry. news-medical.net

Table 2: Molecular Docking Results for Imidazo[1,2-a]pyrimidine Derivatives against SARS-CoV-2 Targets

Compound Target Binding Affinity (kcal/mol)
Top-scoring Imidazo[1,2-a]pyrimidine derivative ACE2 -9.1 nih.govnih.gov
Top-scoring Imidazo[1,2-a]pyrimidine derivative Spike Protein -7.3 nih.govnih.gov
MLN-4760 (Reference Inhibitor) ACE2 -7.3 nih.govnih.gov

Research on Anti-inflammatory Agents

The imidazo[1,2-a]pyridine core is a key feature in compounds designed for anti-inflammatory activity. nih.gov Research has shown that these derivatives can modulate key signaling pathways involved in inflammation.

A novel synthetic imidazo[1,2-a]pyridine derivative, referred to as MIA, was found to reduce the levels of inflammatory cytokines in breast and ovarian cancer cell lines. nih.govtbzmed.ac.ir This effect was enhanced when co-administered with curcumin. The anti-inflammatory action of MIA is believed to be exerted through the suppression of the NF-κB and STAT3 signaling pathways. tbzmed.ac.ir Specifically, MIA was shown to diminish the DNA-binding activity of NF-κB. nih.gov

Investigation of COX-2 Inhibitory Activity

A primary mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Several studies have focused on imidazo[1,2-a]pyridine derivatives as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

In one study, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines was designed and synthesized. nih.gov The compound 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n ) emerged as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.07 µM and a selectivity index of 508.6. nih.gov Another study reported that a new series of 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives with a morpholine ring at the C-3 position also showed high potency and selectivity for COX-2, with an IC50 of 0.07 µM and a selectivity index of 217.1. nih.gov Furthermore, an in vitro analysis of 3-amino imidazo[1,2-a]pyridine-2-carboxylic acid demonstrated preferential inhibition of COX-2. researchgate.net

Table 3: COX-2 Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound COX-2 IC50 (µM) Selectivity Index (COX-1 IC50/COX-2 IC50)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n ) 0.07 nih.gov 508.6 nih.gov
Imidazo[1,2-a]pyridine with C-3 morpholine ring 0.07 nih.gov 217.1 nih.gov

Research on Neurological Applications

The ability of the imidazo[1,2-a]pyridine scaffold to cross the blood-brain barrier has made it an attractive candidate for developing agents that act on the central nervous system (CNS). researchgate.net

GABAergic System Modulation Studies

The γ-aminobutyric acid type A (GABA-A) receptor is a significant target for drugs treating neurological and psychiatric disorders. Imidazo[1,2-a]pyridine derivatives have been explored as modulators of this receptor system.

Research has led to the synthesis of avermectin-imidazo[1,2-a]pyridine hybrids designed as positive allosteric modulators (PAMs) of the GABA-A receptor. nih.gov In vitro experiments showed that these hybrid compounds exhibited high-potency binding to the benzodiazepine site of GABA-A receptors, with IC50 values as low as 207 nM. nih.gov Electrophysiological recordings confirmed that these hybrids potentiate GABA-mediated currents, suggesting interaction with both the benzodiazepine and ivermectin binding sites of the receptor. nih.gov

Anxiolytic and Hypnotic Agent Research

The modulation of the GABA-A receptor by imidazo[1,2-a]pyridine derivatives underpins their investigation as anxiolytic and hypnotic agents. Zolpidem, a well-known hypnotic, features this chemical core.

Studies on a series of imidazo[1,2-a]pyrimidines identified compounds with high affinity for the GABA-A receptor and functional selectivity for the α2 and α3 subtypes. nih.govresearchgate.net These compounds demonstrated anxiolytic effects in animal models with minimal sedation, even at full occupancy of the benzodiazepine binding site. nih.govresearchgate.net Further research on various 3-substituted imidazo[1,2-a]pyridine derivatives has also been conducted to evaluate their anti-anxiety and sedative profiles. researchgate.netnih.gov

Table 4: GABA-A Receptor Binding Affinity of Avermectin-Imidazo[1,2-a]pyridine Hybrids

Compound Type Target Site Binding Affinity (IC50)

Research on Other Biological Activities

The versatile scaffold of imidazo[1,2-a]pyridine has been the subject of extensive research, leading to the discovery of its potential in a wide array of therapeutic areas. nih.gov Derivatives of this compound, in particular, have been synthesized and evaluated for various biological activities, including but not limited to antidiabetic, proton pump inhibition, and antiprotozoal effects.

The imidazo[1,2-a]pyridine nucleus is a recognized scaffold in the development of novel antidiabetic agents. nih.gov Research has focused on designing derivatives that can inhibit key enzymes and receptors involved in glucose homeostasis.

One area of investigation involves the inhibition of diacylglycerol O-acyltransferase 2 (DGAT2), an enzyme crucial for triglyceride synthesis. Inhibitors of DGAT2 are considered promising therapeutic agents for metabolic diseases, including type-2 diabetes mellitus. google.com Specific derivatives of this compound have been developed and patented as potent DGAT2 inhibitors, highlighting their potential in managing diabetes and related metabolic disorders. google.com

Another target for antidiabetic drugs is the inhibition of enzymes like α-glucosidase and α-amylase, which are involved in carbohydrate digestion. A study on pyrazole derivatives containing the imidazo[1,2-a]pyridine moiety identified a potent dual inhibitor. The compound, a carbohydrazide derivative of 2,7-dimethyl-imidazo[1,2-a]pyridine-3-carboxylic acid, demonstrated significant inhibitory activity against both enzymes.

CompoundTarget EnzymeIC₅₀ (μg/mL)
(Z)‐N′‐({3‐[4‐(2‐Fluorobenzyloxy)phenyl]‐1H‐pyrazol‐4‐yl}methylene)‐2,7‐dimethyl‐imidazo[1,2‐a]pyridine‐3‐carbohydrazideα-glucosidase5.00 ± 0.10
α-amylase15.0 ± 0.35

This table summarizes the inhibitory activity of a specific this compound derivative against key diabetic enzyme targets. researchgate.net

Furthermore, the scaffold has been explored for its potential as GLP-1 receptor agonists, which are crucial in enhancing insulin secretion and managing blood sugar levels.

Derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as effective proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. nih.govresearchgate.net These compounds work by inhibiting the H+,K+-ATPase enzyme system, often referred to as the proton pump, located in the parietal cells of the stomach.

Tenatoprazole is a notable example of an imidazopyridine-based PPI. wikipedia.org Unlike traditional PPIs that are based on a benzimidazole structure, tenatoprazole's imidazo[4,5-b]pyridine core contributes to a reduced rate of metabolism and a significantly longer plasma half-life. wikipedia.org

Computational studies have been employed to design and analyze new PPIs based on the imidazopyridine scaffold. Density Functional Theory (DFT) studies have explored the acid activation process, a critical step for the drug's mechanism of action. These studies compare the structural and electronic properties of imidazopyridine analogues with established PPIs like omeprazole, aiming to understand the role of the chemical scaffold and its substituents in the activation process and subsequent inhibition of the proton pump. acs.org The research in this area focuses on creating inhibitors with improved pharmacokinetic profiles and sustained acid suppression. acs.org

The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the search for new treatments for neglected tropical diseases caused by protozoan parasites, such as leishmaniasis and trypanosomiasis. nih.gov Numerous derivatives, including those based on the this compound core, have been synthesized and tested for their activity against various species of Leishmania and Trypanosoma.

Several studies have reported significant in vitro activity of imidazo[1,2-a]pyridine analogues against the promastigote and amastigote stages of the parasites. For instance, a series of 3-nitroimidazo[1,2-a]pyridine derivatives demonstrated potent activity against Leishmania donovani. uantwerpen.be Similarly, 2,3-diarylimidazo[1,2-a]pyridines have shown efficacy against the amastigote stages of Leishmania major. researchgate.net

Further research into imidazo[1,2-a]pyridine-chalcone conjugates has yielded compounds with potent activity against multiple kinetoplastid parasites. One such derivative, compound 7f , was identified as the most active against both Trypanosoma cruzi and Trypanosoma brucei brucei. uantwerpen.be

Compound/Derivative SeriesParasite SpeciesBiological StageIC₅₀ (μM)
Compound A (3-nitroimidazo[1,2-a]pyridine derivative)Leishmania donovaniPromastigote1.8
Compound BLeishmania donovaniPromastigote/Amastigote1.0 - 2.1
Compound CLeishmania donovaniPromastigote1.2
Compound CLeishmania donovaniAmastigote2.3
Compound D (CK1 inhibitor)Leishmania major-0.5
Compound E (CK1 inhibitor)Leishmania major-0.2
Compound F (diarylimidazo-[1,2-a]-pyridine)Leishmania majorPromastigote4.0
Compound 7f (imidazo[1,2-a]pyridine-chalcone)Trypanosoma cruziAmastigote8.5
Trypanosoma brucei bruceiTrypomastigote1.35

This table presents the in vitro antiprotozoal activity of various Imidazo[1,2-a]pyridine derivatives against different parasite species and life stages. nih.govuantwerpen.be

The development of novel 1,2,3-triazole analogues of imidazo-[1,2-a]-pyridine-3-carboxamides has also been explored, with these compounds being evaluated for their in vitro activity against L. major and T. brucei. nih.gov This consistent body of research underscores the potential of the this compound scaffold in generating new lead compounds for the treatment of these devastating parasitic infections.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties and reactivity of molecules. For the imidazo[1,2-a]pyridine (B132010) framework, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), help in understanding its structural and electronic characteristics. Such studies are crucial for predicting the behavior of these compounds in chemical reactions and biological systems. While specific DFT data for Imidazo[1,2-a]pyridine-3-carboxylic acid is not extensively detailed in the provided search results, the principles and findings from closely related analogs, such as Imidazo[1,2-a]pyridine-8-carboxylic acid, offer valuable insights.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For derivatives of the imidazo[1,2-a]pyridine scaffold, the distribution of these orbitals is characteristic. The HOMO is typically spread across the entire fused ring system, indicating that this is the primary site for electrophilic attack. In contrast, the LUMO is often localized on a specific region, which can be influenced by the nature and position of substituents. In a study of Imidazo[1,2-a]pyridine-8-carboxylic acid, a constitutional isomer of the title compound, the HOMO-LUMO energy gap was calculated, providing a measure of its kinetic stability and chemical reactivity. For this compound, it can be inferred that the delocalization of the HOMO would be similar, with the carboxylic acid group at the 3-position influencing the electronic distribution and the energy levels of both HOMO and LUMO.

ParameterDescriptionSignificance in Imidazo[1,2-a]pyridine Systems
HOMO Highest Occupied Molecular OrbitalIndicates the electron-donating regions of the molecule, typically delocalized over the fused ring system.
LUMO Lowest Unoccupied Molecular OrbitalRepresents the electron-accepting regions, with its localization influenced by substituents.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.

In studies of imidazo[1,2-a]pyridine derivatives, the MEP maps reveal that the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of a carboxylic acid group are often the most electron-rich sites (red regions), making them likely centers for electrophilic interaction. Conversely, the hydrogen atoms of the pyridine ring and the carboxylic acid's hydroxyl group typically show positive potential (blue regions), indicating them as sites for nucleophilic interaction. For this compound, the MEP surface would likely highlight the carbonyl oxygen and the nitrogen of the pyridine ring as primary sites for electrophilic attack.

Fukui Function Evaluation

The Fukui function is a concept derived from DFT that helps to identify the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

For aromatic systems like Imidazo[1,2-a]pyridine-8-carboxylic acid, Fukui functions have been employed to pinpoint reactive locations. These calculations can distinguish which atoms are more susceptible to attack. In the case of this compound, a Fukui function analysis would be instrumental in providing a more quantitative prediction of its regioselectivity in chemical reactions, complementing the qualitative insights from MEP maps.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the topology of the electron density to characterize the nature of chemical bonds and intermolecular interactions. By identifying bond critical points (BCPs) and analyzing the properties of the electron density at these points, QTAIM can classify interactions as covalent, ionic, or hydrogen bonds.

In computational studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives, QTAIM has been used to gain a deeper understanding of the bonding within the molecule. nih.gov This analysis can reveal the covalent character of the bonds within the fused ring system and characterize any intramolecular hydrogen bonds that may contribute to the molecule's conformational stability.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Analysis

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative, used to visualize and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. RDG analysis, often presented as 2D scatter plots or 3D isosurfaces, uses a color scale to differentiate between these interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron pair in a given region of a molecule. ELF analysis provides a clear picture of electron localization in chemical bonds, lone pairs, and atomic shells. For aromatic systems, it helps to visualize the delocalized π-electron systems.

Both RDG and ELF analyses have been applied to the constitutional isomer Imidazo[1,2-a]pyridine-8-carboxylic acid to study its non-covalent interactions and electron localization. A similar investigation of this compound would elucidate the nature of intramolecular interactions and the electronic structure of its fused rings.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. The imidazo[1,2-a]pyridine scaffold is a common feature in molecules designed to interact with various biological targets, and docking studies are crucial in understanding these interactions.

Derivatives of imidazo[1,2-a]pyridine have been the subject of numerous molecular docking studies against a range of protein targets implicated in different diseases. For instance, imidazo[1,2-a]pyridine carboxylic acid derivatives have been docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes to explore their potential as anti-inflammatory agents. researchgate.net In other studies, novel imidazo[1,2-a]pyridine hybrids have been docked with human leukotriene A4 hydrolase, a target for anti-inflammatory drugs. chemmethod.com Furthermore, imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of the NF-κB p50 subunit and for their potential to block the entry of SARS-CoV-2 by targeting the ACE2 receptor and spike protein. nih.govnih.gov

These docking studies typically reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the imidazo[1,2-a]pyridine core and the amino acid residues in the protein's active site. The carboxylic acid group, when present, often plays a crucial role in forming hydrogen bonds with the receptor, thereby anchoring the ligand in the binding pocket. The specific interactions and binding affinities are dependent on the substitution pattern of the imidazo[1,2-a]pyridine ring and the topology of the protein's active site.

Imidazo[1,2-a]pyridine Derivative TypeProtein TargetTherapeutic AreaKey Findings from Docking Studies
Carboxylic acid derivativesCOX-1 and COX-2Anti-inflammatoryIndicated binding to the active pockets of COX enzymes.
Hybrid moleculesHuman Leukotriene A4 HydrolaseAnti-inflammatoryShowed interaction with key amino acid residues in the active site.
General derivativesNF-κB p50 subunitAnti-inflammatory, CancerDocked into the NF-κB p50 subunit, suggesting a mechanism for anti-inflammatory effects.
Schiff base derivativesACE2 and Spike ProteinAntiviral (SARS-CoV-2)Exhibited notable binding affinity to proteins involved in viral entry.

Analysis of Binding Affinity and Pose Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. This method estimates the strength of the interaction, typically reported as a docking score or binding energy, with more negative values indicating a stronger affinity.

Studies on imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have revealed significant binding affinities for various protein targets. For instance, in a study targeting pantothenate synthetase of Mycobacterium tuberculosis, a key enzyme for bacterial survival, one derivative (molecule 26k) exhibited a high binding affinity with an XP Gscore of -7.370 kcal/mol. openpharmaceuticalsciencesjournal.com The analysis of its binding pose indicated crucial hydrogen bond interactions with amino acid residues Gly158, Met195, and Pro38, along with pi-cation interactions with His47 within the enzyme's active site. openpharmaceuticalsciencesjournal.com

Similarly, in the pursuit of new anticancer agents, molecular docking studies of imidazo[1,2-a]pyridine derivatives against phosphoinositide 3-kinase alpha (PI3Kα), an enzyme often dysregulated in cancer, showed a strong binding affinity. researchgate.net One hit compound demonstrated a docking score of -6.932, suggesting a potent inhibitory interaction. researchgate.net Further investigations targeting F1F0 ATP synthase, another antimycobacterial target, identified a newly designed imidazo[1,2-a]pyridine derivative (M3) with a superior docking score of -9.82 kcal/mol, indicating a very strong binding potential. researchgate.net

These studies not only quantify the binding affinity but also provide a visual and energetic understanding of how these molecules fit into their respective protein targets, guiding further structural modifications to enhance potency and selectivity.

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyridine Derivative (M3)F1F0 ATP Synthase-9.82Not Specified
Imidazo[1,2-a]pyridine-3-carboxamide (Molecule 26k)Pantothenate Synthetase-7.370Gly158, Met195, Pro38, His47
Imidazo[1,2-a]pyridine Derivative (Compound 5b)PI3Kα-6.932Not Specified

Protein Target Identification (e.g., ATP synthase, QcrB, PI3Kα, hACE2, spike protein)

Computational approaches are instrumental in identifying and validating the protein targets through which a class of compounds exerts its biological effects. For derivatives of this compound, in silico studies have implicated several key enzymes across different therapeutic areas.

ATP synthase: This enzyme is a critical target for the development of new antitubercular agents. Homology modeling and molecular docking studies have been employed to investigate the interaction of imidazo[1,2-a]pyridine derivatives with the F1F0 ATP synthase of Mycobacterium tuberculosis. researchgate.net The results suggest that these compounds have a strong potential to act as ATP synthase inhibitors, offering a promising avenue for drug discovery against tuberculosis. researchgate.netfigshare.com

QcrB: The cytochrome bc1 complex (QcrB) is another validated target for anti-TB drug development. A series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides were designed and evaluated in silico as novel inhibitors of QcrB, showing excellent potential activity against drug-sensitive and multidrug-resistant M. tb strains. rsc.org

PI3Kα: In the field of oncology, the phosphatidylinositol-3-kinase (PI3K) pathway is a major focus for drug development due to its frequent aberrant activation in various cancers. nih.gov Based on the structure of existing inhibitors, a series of 2, 6, 8-substituted imidazo[1,2-a]pyridine derivatives were designed and identified as potent PI3Kα inhibitors with nanomolar efficacy. nih.gov Docking studies confirmed a strong binding interaction between these derivatives and the PI3Kα active site. researchgate.net

While computational studies have successfully identified targets like ATP synthase, QcrB, and PI3Kα, investigations into the binding of this compound derivatives to viral proteins such as the SARS-CoV-2 spike protein or its human receptor hACE2 are not prominent in the reviewed literature.

In Silico ADMET and Drug-Likeness Predictions

Beyond target affinity, the success of a drug candidate depends on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, excretion, and toxicity (ADMET). In silico ADMET prediction is a cost-effective method to evaluate these properties early in the drug discovery process.

Several studies on imidazo[1,2-a]pyridine-3-carboxamides have included ADMET and drug-likeness analyses. In one study focused on anti-tubercular agents, newly designed ligands were validated via ADME and toxicity predictions. amazonaws.com The results were promising, showing zero violations of Lipinski's rule of five, which suggests good oral bioavailability. amazonaws.com The compounds were predicted to have a high rate of gastrointestinal absorption and were classified as non-toxic and non-carcinogenic. amazonaws.com The 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides have been described as a druglike class of anti-TB agents with encouraging pharmacokinetic profiles. nih.gov Similarly, a potent PI3Kα inhibitor from this class was reported to possess desirable in vitro ADME properties. nih.gov

These predictions are made using specialized software, such as QikProp, which calculates a range of pharmaceutically relevant descriptors. researchgate.net These computational screenings help prioritize compounds with favorable drug-like properties for further experimental validation.

Compound ClassPrediction ToolPredicted Properties
Imidazo[1,2-a]pyridine-3-carboxamides (IPAs)Not Specified- Zero Lipinski's rule violations
  • High gastrointestinal absorption
  • Predicted as non-toxic and non-carcinogenic
  • 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesNot Specified- Druglike
  • Encouraging pharmacokinetics
  • 2,6,8-substituted Imidazo[1,2-a]pyridinesNot Specified- Desirable in vitro ADME properties
    Imidazo[1,2-a]pyridine-3-carboxamide AnaloguesQikProp- Evaluation of various physically significant descriptors and pharmaceutically relevant properties

    Conformational Analysis and Stability Studies

    Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the specific interactions that maintain the bound state. These simulations are crucial for validating docking poses and understanding the conformational changes that may occur upon ligand binding.

    For imidazo[1,2-a]pyridine-3-carboxamide derivatives, MD simulations have been performed to confirm the stability of the docked complexes. In a study involving a derivative (molecule 26k) bound to pantothenate synthetase, a 1.2-nanosecond MD simulation was conducted. openpharmaceuticalsciencesjournal.comopenpharmaceuticalsciencesjournal.com The stability of the complex was evaluated by calculating the root-mean-square deviation (RMSD) of the protein's backbone atoms relative to their initial positions. The analysis showed that the complex remained stable throughout the simulation, with an acceptable RMSD value of less than 3 Å. openpharmaceuticalsciencesjournal.com

    In addition to RMSD, root-mean-square fluctuation (RMSF) plots were generated to identify regions of the protein that fluctuate the most, highlighting dynamic areas and residues that interact with the ligand. openpharmaceuticalsciencesjournal.combenthamopen.com In another study, a much longer 100-nanosecond MD simulation was performed to thoroughly assess the stability, conformation, and intermolecular interactions of a highly active imidazo[1,2-a]pyridine amide with its target. nih.gov These stability studies confirm that the binding modes predicted by molecular docking are maintained under more physiologically relevant, dynamic conditions.

    Advanced Spectroscopic Characterization and Structural Elucidation Research

    Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of imidazo[1,2-a]pyridine (B132010) derivatives. It provides precise information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei.

    Proton (¹H) NMR spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. For the Imidazo[1,2-a]pyridine-3-carboxylic acid scaffold, the aromatic protons of the fused ring system typically appear in the downfield region of the spectrum, generally between δ 7.0 and 9.5 ppm. The exact chemical shifts and coupling constants (J) are highly sensitive to the substitution pattern on the bicyclic ring.

    For instance, in derivatives of 2-methylthis compound, the protons on the pyridine (B92270) ring exhibit characteristic splitting patterns: H-6 and H-7 often appear as triplets, while H-8 and H-5 present as doublets. rsc.org The proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and hydrogen bonding. researchgate.net

    Table 1: Representative ¹H NMR Data for Imidazo[1,2-a]pyridine Derivatives

    CompoundH-5 (δ, ppm)H-6 (δ, ppm)H-7 (δ, ppm)H-8 (δ, ppm)Other Protons (δ, ppm)Reference
    2-Methylthis compound sec-butylidenehydrazide8.88 (d)7.01 (t)7.38 (t)7.58 (d)10.03 (s, CONH), 2.53 (s, 2-CH₃) rsc.org
    2-(4-Chlorophenyl)this compound9.32-9.40 (m)--7.75-7.83 (m)7.52-7.59 (m, Ar-H), 7.75-7.83 (m, Ar-H) researchgate.net
    8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid-6.53 (dd)6.78 (t)8.05 (dd)8.44 (s, H-3), 10.57 (br s, OH) researchgate.net

    Table 2: Representative ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives

    CompoundC=O (δ, ppm)Aromatic Carbons (δ, ppm)Other Carbons (δ, ppm)Reference
    7-Methyl-2-phenylimidazo[1,2-a]pyridine-146.1, 144.2, 135.8, 133.0, 131.8, 127.5, 124.9, 121.7, 115.9, 115.3, 107.721.5 (CH₃) duke.edu
    Ethyl 8-(tert-butyldimethylsilyloxy)imidazo[1,2-a]pyridine-2-carboxylate163.5146.4, 142.6, 136.2, 119.6, 117.8, 114.0, 111.060.9 (OCH₂), 25.9 (t-Bu), 18.7 (t-Bu), 14.4 (CH₃), -4.2 (Si-CH₃) researchgate.net

    NMR titration is a powerful method used to study the interactions between a small molecule (ligand) and a protein at the atomic level. By monitoring changes in the NMR spectrum (typically the ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein) upon the addition of the ligand, one can map the binding site, determine binding affinity, and gain insight into the conformational changes that occur upon binding. nih.gov

    While specific NMR titration data for this compound are not detailed in the available literature, derivatives of this scaffold have been identified as potent modulators of significant biological targets. For example, various imidazo[1,2-a]pyridine derivatives are known to be agonists of the human Constitutive Androstane Receptor (CAR), a key nuclear receptor in drug metabolism. nih.govnih.gov Others have been developed as inhibitors targeting QcrB in Mycobacterium tuberculosis or the AKT/mTOR signaling pathway in cancer cells. nih.govresearchgate.net These documented biological activities imply direct ligand-protein binding, a phenomenon that is ideally suited for investigation by NMR titration techniques to elucidate the precise molecular recognition events.

    Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

    Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the precise determination of molecular weight and the study of fragmentation patterns to aid in structural elucidation. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy. researchgate.netuni.lu

    The molecular weight of this compound (C₈H₆N₂O₂) is 162.15 g/mol , with a monoisotopic mass of 162.04 Da. duke.edu In MS analysis, this compound would typically show a prominent molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ at m/z 163. researchgate.net

    Studies on related 3-phenoxy imidazo[1,2-a]pyridines have shown that a characteristic fragmentation pathway involves the homolytic cleavage of the C-O bond at the 3-position. researchgate.net For the carboxylic acid derivative, common fragmentation would likely involve the loss of water (H₂O) and carbon monoxide (CO) or the entire carboxyl group (COOH) as a radical.

    Table 3: Predicted and Observed Mass Spectrometry Data

    Ion/FragmentFormulaCalculated m/zDescriptionReference
    [M+H]⁺C₈H₇N₂O₂⁺163.05020Protonated molecule researchgate.net
    [M+Na]⁺C₈H₆N₂O₂Na⁺185.03214Sodium adduct researchgate.net
    [M-H]⁻C₈H₅N₂O₂⁻161.03564Deprotonated molecule researchgate.net
    [M-COOH]⁺C₇H₆N₂⁺118.05310Loss of carboxyl group researchgate.net

    Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound shows characteristic absorption bands corresponding to its key structural features.

    The most prominent feature is the very broad absorption band for the O-H stretch of the carboxylic acid, typically found in the range of 2500–3300 cm⁻¹. nih.gov This broadening is due to strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration of the carboxylic acid appears as a strong, sharp band, usually between 1680–1725 cm⁻¹. researchgate.net Vibrations associated with the aromatic C-H and C=C/C=N bonds of the fused heterocyclic ring system appear in the regions of 3000–3150 cm⁻¹ and 1450–1650 cm⁻¹, respectively. researchgate.net Detailed vibrational assignments can be supported by density functional theory (DFT) calculations, which have been used to analyze the spectrum of the parent imidazo[1,2-a]pyridine molecule. researchgate.net

    Table 4: Characteristic IR Absorption Frequencies for this compound

    Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Reference
    O-H stretchCarboxylic Acid2500–3300 (very broad) nih.gov
    C-H stretchAromatic3000–3150 researchgate.net
    C=O stretchCarboxylic Acid1680–1725 (strong) researchgate.net
    C=C / C=N stretchAromatic Rings1450–1650 researchgate.net

    X-ray Diffraction (XRD) for Single-Crystal Structure Determination

    Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.

    Table 5: Example Crystallographic Data for Imidazo[1,2-a]pyridine Derivatives

    ParameterCompound 1b (MRC210)Compound 1c (MRC278)Reference
    FormulaC₉H₁₁BrN₂C₉H₁₁BrN₂ rsc.org
    Crystal SystemMonoclinicMonoclinic rsc.org
    Space GroupC2/cP2₁/c rsc.org
    a (Å)16.7925(7)7.4282(7) rsc.org
    b (Å)8.3062(4)14.9520(14) rsc.org
    c (Å)15.0809(7)8.9188(7) rsc.org
    β (°)108.294(5)94.547(9) rsc.org
    Volume (ų)1997.21(15)987.45(15) rsc.org

    Future Directions and Research Gaps in Imidazo 1,2 a Pyridine 3 Carboxylic Acid Research

    Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

    Recent advancements have highlighted several promising strategies. One-pot, multi-component reactions, such as the Groebke–Blackburn–Bienaymé three-component reaction (GBB-3CR), offer a more direct and atom-economical approach to the imidazo[1,2-a]pyridine (B132010) core. beilstein-journals.orgmdpi.com The use of greener and safer catalysts, like heteropolyacids (e.g., phosphotungstic acid), is a notable development, as they can replace more hazardous and expensive catalysts. beilstein-journals.org These reactions can often be accelerated using microwave irradiation, significantly reducing reaction times. beilstein-journals.orgmdpi.com

    Other emerging green synthetic methods include:

    Ultrasound-assisted C-H functionalization in aqueous media. organic-chemistry.org

    Visible-light-promoted reactions, which allow for transformations to occur at room temperature. researchgate.netmdpi.com

    The use of recyclable catalysts to minimize waste. researchgate.net

    Electrochemical and mechanochemical strategies that avoid the need for external heating and transition metal catalysts. organic-chemistry.org

    Future research will likely continue to explore these avenues, aiming for synthetic protocols that are not only high-yielding but also align with the principles of sustainable chemistry.

    Green Chemistry ApproachKey FeaturesExample Catalyst/ConditionReference(s)
    Groebke–Blackburn–Bienaymé Reaction (GBB-3CR) Three-component, one-pot synthesisPhosphotungstic Acid (HPW) beilstein-journals.org
    Microwave-Assisted Synthesis Rapid reaction times, improved yieldsMicrowave irradiation beilstein-journals.orgmdpi.com
    Ultrasound-Assisted Synthesis Use of water as a green solvent, metal-freeKI/tert-butyl hydroperoxide organic-chemistry.org
    Visible Light-Promoted Reactions Mild reaction conditions (room temp.)Rose bengal, CsPbBr₃ mdpi.com
    Electrochemical/Mechanochemical Synthesis Avoids external heating and transition metals- organic-chemistry.org

    Design and Synthesis of Derivatives with Improved Selectivity and Reduced Off-Target Effects

    A significant challenge in drug development is achieving high selectivity for the desired biological target to minimize off-target effects and associated toxicities. The imidazo[1,2-a]pyridine scaffold has been derivatized to target a variety of biological entities, including enzymes and receptors involved in cancer, infectious diseases, and inflammation. rsc.orgnih.gov

    Future research will focus on the rational design of new derivatives with enhanced selectivity. This involves detailed structure-activity relationship (SAR) studies to understand how different substituents on the imidazo[1,2-a]pyridine core influence biological activity and selectivity. rsc.orgnih.gov For instance, in the development of antitubercular agents, SAR studies have shown that larger, more lipophilic biaryl ethers at the carboxamide position can lead to nanomolar potency. nih.gov Similarly, for anti-inflammatory applications, derivatives have been designed as selective COX-2 inhibitors, with molecular modeling studies indicating that specific groups, like a methylsulfonyl moiety, can fit into the secondary pocket of the COX-2 enzyme. researchgate.net

    Strategies for improving selectivity include:

    Scaffold Hopping: Utilizing the imidazo[1,2-a]pyridine as a core backbone to develop novel inhibitors for specific targets, such as KRAS G12C in cancer. rsc.org

    Linker Modification: Exploring different chemical linkers in derivatives, like the N-[2-(piperazin-1-yl)ethyl] moiety in antitubercular compounds, to optimize properties and open new avenues for SAR studies. nih.gov

    Privileged Position Substitution: Investigating the impact of substituents at various positions of the heterocyclic ring, such as the C6 position, which has been shown to be important for the activity of Rab geranylgeranyl transferase (RGGT) inhibitors. frontiersin.org

    The overarching goal is to create highly potent and selective molecules, thereby increasing their therapeutic index.

    TargetKey Design StrategyExample Derivative ClassReference(s)
    Mycobacterium tuberculosis SAR studies on carboxamide side chainImidazo[1,2-a]pyridine-3-carboxamides rsc.orgnih.govnih.gov
    Cyclooxygenase-2 (COX-2) Introduction of specific functional groups (e.g., methylsulfonyl)2-phenylimidazo[1,2-a]pyridines researchgate.net
    Rab Geranylgeranyl Transferase (RGGT) Substitution at the C6 position of the core ring6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids frontiersin.org
    KRAS G12C Scaffold hopping to create covalent inhibitorsImidazo[1,2-a]pyridine-based covalent inhibitors rsc.org

    Advanced Pharmacological Profiling and Mechanistic Elucidation of Biological Activities

    While numerous biological activities have been reported for imidazo[1,2-a]pyridine derivatives, a deeper understanding of their mechanisms of action is often lacking. researchgate.net Future research must move beyond preliminary screening to include comprehensive pharmacological profiling and mechanistic studies. This will not only validate the therapeutic potential of these compounds but also identify potential liabilities and guide further optimization.

    Advanced profiling should include:

    Transcriptional Profiling: As demonstrated with antitubercular derivatives, analyzing changes in gene expression in response to compound treatment can provide initial clues about the mechanism of action. nih.govnih.gov

    Target Deconvolution: Identifying the specific molecular targets through which these compounds exert their effects. For example, some derivatives have been identified as inhibitors of mycobacterial ATP synthesis, while others target enzymes like QcrB. rsc.org

    Pathway Analysis: Elucidating the signaling pathways modulated by these compounds. For instance, a novel imidazo[1,2-a]pyridine derivative was shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway. nih.govnih.gov

    A more thorough understanding of how these compounds interact with biological systems at a molecular level is crucial for their development as therapeutic agents. This includes investigating their effects on protein expression, enzyme activity, and cellular signaling cascades. nih.govnih.gov

    Development of Multi-Targeting Agents from the Imidazo[1,2-a]pyridine-3-carboxylic Acid Scaffold

    The structural versatility of the imidazo[1,2-a]pyridine scaffold and its ability to interact with multiple biological targets make it an attractive starting point for the development of multi-targeting agents. nih.govresearchgate.net Such agents, which are designed to modulate multiple targets simultaneously, can be particularly effective for complex diseases like cancer, where multiple pathways are often dysregulated.

    One successful example is the development of dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) inhibitors based on the imidazo[1,2-a]pyridine core. researchgate.net Given that derivatives of this scaffold have shown distinct anti-inflammatory, anticancer, and antimicrobial activities, there is significant potential for designing single molecules that can address multiple facets of a disease. nih.govscirp.org For example, a compound with both anti-inflammatory and antiproliferative properties could be highly beneficial in cancer treatment.

    Future research in this area will involve the strategic combination of pharmacophores and the fine-tuning of substituents to achieve the desired activity profile against multiple targets.

    Integration of Artificial Intelligence and Machine Learning in Drug Discovery for this Compound Class

    The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the imidazo[1,2-a]pyridine class of compounds stands to benefit significantly from these technologies. ijpp.org.inmednexus.orgnih.gov AI and ML can accelerate various stages of drug development, from initial design to predicting properties and potential toxicities. nih.govmdpi.com

    Key applications of AI/ML in this context include:

    Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, physicochemical properties, and potential toxicity of novel imidazo[1,2-a]pyridine derivatives before they are synthesized. nih.gov This can help prioritize the most promising candidates and reduce the number of compounds that need to be made and tested.

    De Novo Drug Design: AI can be used to design entirely new molecules based on the imidazo[1,2-a]pyridine scaffold with optimized properties for a specific target. nih.gov

    Target Identification: AI algorithms can analyze large biological datasets to identify new potential targets for this compound class. nih.gov

    SAR Analysis: Machine learning can help to identify complex patterns in structure-activity relationship data that may not be apparent through traditional analysis.

    By integrating these computational approaches, researchers can more efficiently navigate the vast chemical space of possible imidazo[1,2-a]pyridine derivatives, ultimately accelerating the discovery of new and improved therapeutic agents. mednexus.orgmdpi.com

    Q & A

    Q. How are spectroscopic artifacts differentiated from genuine structural features?

    • Methodological Answer: Artifacts in NMR (e.g., residual solvent peaks) are identified by comparison to deuterated solvent controls. 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals, while variable-temperature NMR distinguishes dynamic effects from static structural features .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.